molecular formula C20H19ClN2O2 B2739337 4-(8-((2-Chlorobenzyl)oxy)quinolin-2-yl)morpholine CAS No. 941909-77-9

4-(8-((2-Chlorobenzyl)oxy)quinolin-2-yl)morpholine

Cat. No. B2739337
CAS RN: 941909-77-9
M. Wt: 354.83
InChI Key: UPSSVGQDIXUJGA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The structure of similar compounds, such as quinolin-8-yl 4-chlorobenzoate, has been characterized through a combination of analytical techniques, including NMR, IR, and UV–Vis spectroscopy, MS spectrometry, differential scanning calorimetry (DSC), thermogravimetry (TG), and crystallographic studies . X-ray diffraction analyses show that the crystal structure is characterized by C-H···N, C-H···O, Cl···π, and π···π interactions .

Scientific Research Applications

Anti-corrosion Applications

Derivatives of 8-hydroxyquinoline, including those with morpholine groups, have been investigated for their anti-corrosion properties in acidic media. These compounds showed significant efficiency in protecting mild steel against corrosion, with adsorption properties following the Langmuir adsorption isotherm model. This indicates their potential application in industrial processes that require corrosion protection (Dhaybia Douche et al., 2020).

Antimicrobial Activities

Several studies have focused on synthesizing quinoline derivatives and evaluating their antimicrobial properties. For instance, novel thiosemicarbazinyl-quinolines synthesized via Ullmann coupling reaction exhibited promising antimicrobial activities against various micro-organism strains. This suggests their potential application in developing new antimicrobial agents (Janki J. Patel et al., 2018).

Anticancer Activities

Quinoline derivatives have also been explored for their anticancer activities. For example, 4-phenylamino-3-quinolinecarbonitriles were optimized to inhibit Src kinase activity, which is implicated in cancer cell proliferation. These derivatives showed potent inhibitory effects, suggesting their use as anticancer agents (D. Boschelli et al., 2001).

Enzyme Inhibition

Compounds based on quinoline structures have been identified as potent inhibitors of specific enzymes such as monoamine oxidases (MAOs), which are important targets for treating neurological disorders. The selective inhibition of MAO-B by quinoline-based compounds demonstrates their potential application in the development of new treatments for diseases like Parkinson's and Alzheimer's (Francesco Mesiti et al., 2021).

Future Directions

The future directions for research on “4-(8-((2-Chlorobenzyl)oxy)quinolin-2-yl)morpholine” could involve further exploration of its synthesis, characterization, and potential biological activities. Given the interest in quinoline and morpholine derivatives due to their widespread availability in natural products and biologically relevant compounds , this compound could be of significant interest to researchers in various fields.

properties

IUPAC Name

4-[8-[(2-chlorophenyl)methoxy]quinolin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O2/c21-17-6-2-1-4-16(17)14-25-18-7-3-5-15-8-9-19(22-20(15)18)23-10-12-24-13-11-23/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPSSVGQDIXUJGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=C(C=CC=C3OCC4=CC=CC=C4Cl)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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